

MPAC Technical Support Center: Resolving Data Input Format Errors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MPAC

Cat. No.: B586662

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving data input format errors when using the Multi-omic Pathway Analysis of Cells (**MPAC**) R package.

Frequently Asked Questions (FAQs)

Q1: What is the **MPAC** R package?

A1: **MPAC** is a computational framework and R package designed to interpret multi-omic data, such as DNA copy number alteration (CNA) and RNA-sequencing (RNA-seq) data, by leveraging prior knowledge of biological pathways. It helps in identifying pathway activities, patient subgroups with distinct pathway profiles, and key proteins with potential clinical relevance in diseases like cancer.^{[1][2]}

Q2: What are the primary data types required as input for **MPAC**?

A2: The primary input data types for **MPAC** are DNA copy number alteration (CNA) and RNA-sequencing (RNA-seq) data.^[2] These are used to determine the ternary states (repressed, normal, or activated) of genes.

Q3: Where can I find detailed documentation and tutorials for the **MPAC** R package?

A3: Detailed documentation, including a comprehensive vignette that describes each function, is available on the **MPAC** Bioconductor page and its GitHub repository.^[1] The vignette provides a step-by-step guide to the **MPAC** workflow.

Q4: Is there a graphical user interface for **MPAC**?

A4: Yes, an interactive R Shiny app is available to explore the key results and functionalities of **MPAC**, providing a more user-friendly interface for analysis and visualization.^[1]

Troubleshooting Guide: Resolving Common Data Input Errors

This guide addresses specific issues users might encounter during the data input stage of their **MPAC** experiments.

Q: My script is failing at the initial data input step. What are the required formats for the CNA and RNA-seq data?

A: **MPAC** expects the input data to be in a specific matrix format. Ensure your data adheres to the following structure:

- **Data Structure:** The data for both CNA and RNA-seq should be organized in a matrix where rows represent genes and columns represent samples.
- **Identifiers:** Gene identifiers (e.g., HUGO symbols) should be used as row names, and sample identifiers as column names.
- **Data Values:** The matrix should contain numerical values representing the respective omic data (e.g., log2 copy number ratios for CNA, normalized expression values for RNA-seq).

Q: I am encountering errors related to "ternary states." How should I format this input?

A: **MPAC** determines the ternary state (repressed, normal, or activated) for each gene in each sample based on the provided CNA and RNA-seq data. You do not typically provide the ternary states as a direct input file. The `ppRealInp()` function in the **MPAC** package is used to process the raw omic data into these states. Ensure that the input matrices to this function are correctly formatted as described above.

Q: I'm receiving an error message about missing genes or samples. How can I resolve this?

A: This error usually indicates a mismatch in the gene or sample identifiers between your input files.

- **Consistent Identifiers:** Verify that the gene identifiers (row names) and sample identifiers (column names) are consistent across your CNA and RNA-seq data matrices.
- **Complete Data:** Ensure that there are no missing values (NAs) in your input matrices. **MPAC** requires complete data for its calculations. Impute or remove missing values before running the analysis.

Q: My analysis fails with an error related to the pathway file. What is the correct format?

A: **MPAC** requires a pathway file in the GMT (Gene Matrix Transposed) format. This file defines the gene sets for the pathway analysis.

- **GMT Format:** Each line in a GMT file represents a gene set and consists of a name, a brief description, and the genes in the set, all separated by tabs.
- **Gene Identifiers:** The gene identifiers used in the GMT file must be consistent with the gene identifiers in your input omic data.

Data Presentation: Input Data Summary

For clarity, the quantitative data required for an **MPAC** analysis is summarized below.

Data Type	Format	Row Identifiers	Column Identifiers	Data Values
CNA Data	Matrix	Gene Symbols	Sample IDs	Numerical (e.g., log2 ratio)
RNA-seq Data	Matrix	Gene Symbols	Sample IDs	Numerical (e.g., normalized counts)
Pathway Data	GMT File	N/A	N/A	Gene sets defined by gene symbols

Experimental Protocols: Preparing Input Data for MPAC

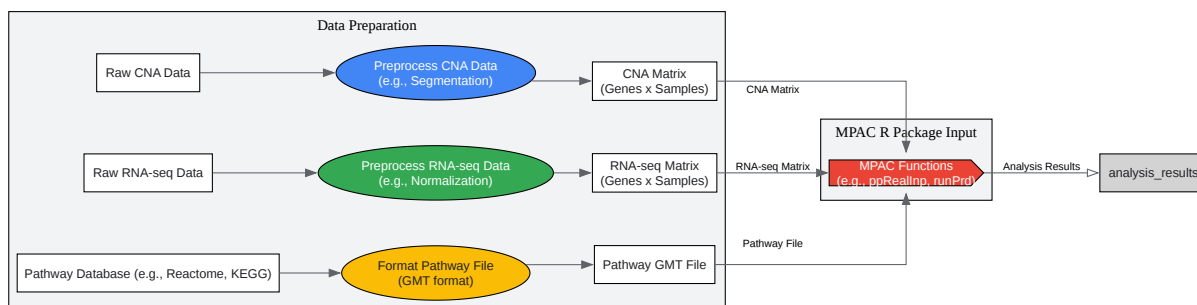
This section outlines the detailed methodology for preparing your data for analysis with the **MPAC** R package.

- Data Acquisition: Obtain CNA and RNA-seq data for your sample cohort.
- Data Preprocessing:
 - Normalization: Normalize your RNA-seq data to account for sequencing depth and other technical variations.
 - Gene Annotation: Ensure that gene identifiers are consistent across all datasets and are in a format recognized by the pathway database you intend to use (e.g., HUGO Gene Symbols).
- Matrix Creation:
 - Create two separate data matrices in R: one for CNA data and one for RNA-seq data.
 - In each matrix, set the row names to the gene identifiers and the column names to the sample identifiers.

- Ensure the matrices contain only numerical data.
- Handling Missing Data:
 - Check for and handle any missing values (NAs) in your data matrices. Options include removing the genes or samples with missing data or using imputation methods.
- Pathway File Preparation:
 - Obtain a pathway definition file in GMT format. Publicly available databases such as Reactome or KEGG are common sources.
 - Verify that the gene identifiers in the GMT file match the identifiers used in your omic data matrices.

Mandatory Visualization: MPAC Data Input Workflow

The following diagram illustrates the workflow for preparing and inputting data into the **MPAC** R package.



[Click to download full resolution via product page](#)

Caption: **MPAC** Data Input and Preprocessing Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GitHub - pliu55/MPAC: An R package to infer cancer pathway activities from multi-omic data [github.com]
- 2. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [MPAC Technical Support Center: Resolving Data Input Format Errors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b586662#resolving-errors-in-mpac-data-input-format]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com